Dexamethasone 23-Dimorpholinophosphinate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dexamethasone 23-Dimorpholinophosphinate involves the reaction of dexamethasone with morpholine and phosphinic acid under controlled conditions. The reaction typically requires a catalyst and is carried out in an organic solvent at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure liquid chromatography (HPLC) to purify the compound and ensure its high purity .
Chemical Reactions Analysis
Types of Reactions: Dexamethasone 23-Dimorpholinophosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the molecule.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted analogs .
Scientific Research Applications
Dexamethasone 23-Dimorpholinophosphinate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Dexamethasone 23-Dimorpholinophosphinate involves binding to the glucocorticoid receptor, which leads to changes in gene expression. This results in decreased vasodilation, reduced permeability of capillaries, and suppression of leukocyte migration to sites of inflammation . The compound also affects various molecular targets and pathways, including the inhibition of inflammatory mediators .
Comparison with Similar Compounds
Dexamethasone: A widely used glucocorticoid with similar anti-inflammatory properties.
Prednisolone: Another glucocorticoid used for its anti-inflammatory and immunosuppressive effects.
Hydrocortisone: A naturally occurring glucocorticoid with similar but less potent effects.
Uniqueness: Dexamethasone 23-Dimorpholinophosphinate is unique due to its specific structural modifications, which enhance its stability and efficacy in biochemical research . Its ability to undergo various chemical reactions also makes it a versatile compound for synthetic and analytical applications .
Properties
CAS No. |
3864-50-4 |
---|---|
Molecular Formula |
C30H44FN2O8P |
Molecular Weight |
610.66 |
IUPAC Name |
(8S,9R,10S,11S,13S,14S,16R,17R)-17-(2-dimorpholin-4-ylphosphoryloxyacetyl)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C30H44FN2O8P/c1-20-16-24-23-5-4-21-17-22(34)6-7-27(21,2)29(23,31)25(35)18-28(24,3)30(20,37)26(36)19-41-42(38,32-8-12-39-13-9-32)33-10-14-40-15-11-33/h6-7,17,20,23-25,35,37H,4-5,8-16,18-19H2,1-3H3/t20-,23+,24+,25+,27+,28+,29+,30+/m1/s1 |
InChI Key |
RNVQHKJBDRJEFZ-KJGWKDEOSA-N |
SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COP(=O)(N5CCOCC5)N6CCOCC6)O)C)O)F)C |
Origin of Product |
United States |
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